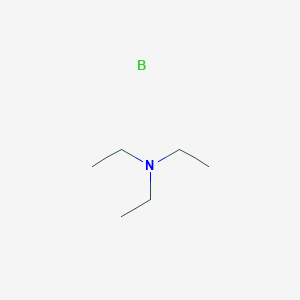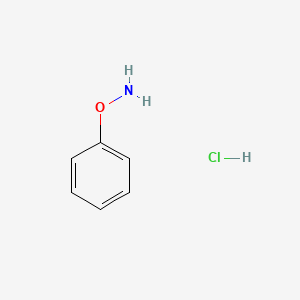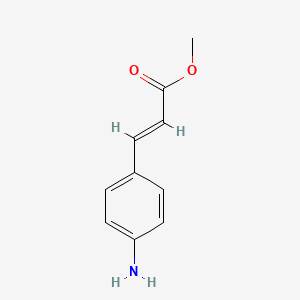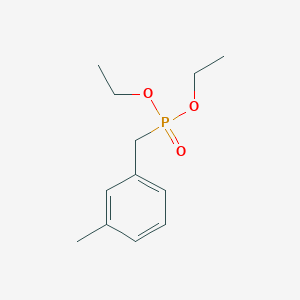
Diethyl (3-Methylbenzyl)phosphonate
Vue d'ensemble
Description
Diethyl (3-Methylbenzyl)phosphonate is a chemical compound with the molecular formula C12H19O3P . It is a colorless to almost colorless clear liquid .
Synthesis Analysis
The synthesis of Diethyl (3-Methylbenzyl)phosphonate and similar compounds has been discussed in several studies . For instance, one study describes the preparation of some phosphonates and their testing as antimicrobial agents .
Molecular Structure Analysis
Diethyl (3-Methylbenzyl)phosphonate contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .
Physical And Chemical Properties Analysis
Diethyl (3-Methylbenzyl)phosphonate has a boiling point of 127 °C at 0.7 mmHg . Its specific gravity is 1.08 (20/20) and refractive index is 1.50 . It has a molecular weight of 242.25 .
Applications De Recherche Scientifique
“Diethyl (3-Methylbenzyl)phosphonate” is a chemical compound with the molecular formula C12H19O3P . It’s a colorless to almost colorless clear liquid .
One potential application of this compound is in the field of organic chemistry, specifically in the hydrolysis of phosphinates and phosphonates . Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
-
Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
- Summary : This method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of phosphonate alkyl esters. The process is accelerated by microwave irradiation, which can significantly reduce the time required for 100% conversion .
- Method : The procedure involves the reaction of a dialkyl methylphosphonate with BTMS under microwave irradiation. The solvent polarity, alkyl group, and phosphonate–carboxylate triester chemoselectivity are all factors that can influence the reaction .
- Results : The microwave-assisted BTMS (MW-BTMS) method was found to dramatically accelerate quantitative silyldealkylation compared to BTMS with conventional heating. It was also highly chemoselective, making it an important enhancement of the conventional BTMS method .
-
Phosphotyrosine and Phosphonate-Based Phosphotyrosine Analogues
- Summary : Phosphotyrosine and its phosphonate-based derivatives have significant potential in the development of binding ligands and chemical probes. These compounds can mediate protein–protein interactions or serve as substrate/product mimetics, providing useful tools to study the roles of individual proteins involved in signalling pathways or diseases .
- Method : The development of these compounds involves the design of phosphotyrosine and its phosphonate-based derivatives. The synthetic toolbox for these compounds has been expanded and improved over the last decade .
- Results : These compounds have found utility in a wide range of applications, including the study of protein phosphorylation/dephosphorylation, biophysical protein characterization, monitoring enzyme activity, and as antigens for raising antibodies .
-
Agricultural Bioactive Phosphonate Esters
- Summary : Phosphonate compounds, including “Diethyl (3-Methylbenzyl)phosphonate”, are biologically active organic synthetic materials derived from natural products. Due to their unique carbon-phosphorus (C–P) bonds, these compounds are highly biologically active and less susceptible to resistance .
- Method : These compounds are characterized by high chemical stability due to the replacement of P–O bonds with C–P bonds in phosphonate derivatives, which improves their chemical and enzymatic stability .
- Results : Phosphonate compounds are widely used in medicine, as pesticides, surfactants, blockers, and other applications. They have the advantages of high efficacy, fast efficacy, low dosage, and wide use .
-
Potential Antibiotic Substitutes
- Summary : Research has shown that diethyl benzylphosphonate derivatives, such as “Diethyl (3-Methylbenzyl)phosphonate”, can potentially be used as substitutes for new drugs in relation to the antibiotics used in hospital infections .
- Method : The development of these compounds involves the design and synthesis of diethyl benzylphosphonate derivatives .
- Results : These compounds could potentially serve as effective alternatives to traditional antibiotics, particularly in the context of hospital infections .
Safety And Hazards
Propriétés
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLREDDVMFNSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC(=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445776 | |
| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-Methylbenzyl)phosphonate | |
CAS RN |
63909-50-2 | |
| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



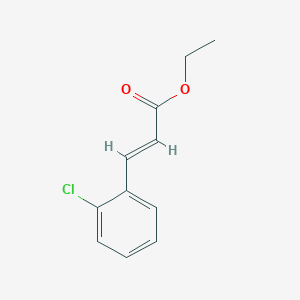
![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)
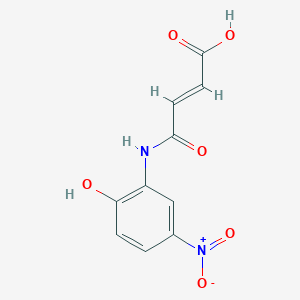
![(E)-4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366590.png)
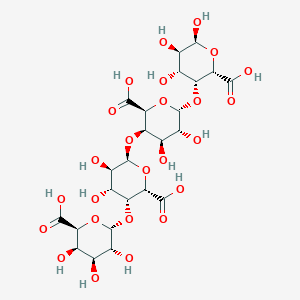
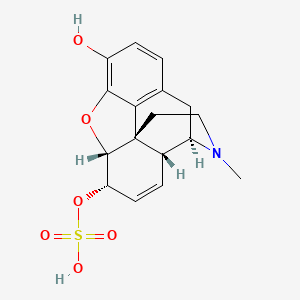
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
